molecular formula C16H11N3O2S B2701291 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate CAS No. 1351641-66-1

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate

Cat. No.: B2701291
CAS No.: 1351641-66-1
M. Wt: 309.34
InChI Key: UIHJZXCGKXIWFY-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the imidazole and thiazole precursors. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel catalyst . The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Once the precursors are prepared, they are coupled through esterification reactions. The carboxylate group is introduced by reacting the thiazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: Known for its antimicrobial properties.

    Benzo[d]thiazole: Studied for its anticancer activities.

    1-methyl-1H-benzo[d]imidazole: Similar in structure but lacks the thiazole ring.

Uniqueness

1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate is unique due to the presence of both imidazole and thiazole rings, which confer a combination of biological activities not seen in compounds with only one of these rings. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-19-8-17-13-7-11(3-5-14(13)19)21-16(20)10-2-4-12-15(6-10)22-9-18-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHJZXCGKXIWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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